molecular formula C9H9NO2 B8625988 N-hydroxy-N-phenylacrylamide CAS No. 33870-37-0

N-hydroxy-N-phenylacrylamide

Cat. No.: B8625988
CAS No.: 33870-37-0
M. Wt: 163.17 g/mol
InChI Key: IBKOQUUOKFBMRC-UHFFFAOYSA-N
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Description

N-hydroxy-N-phenylacrylamide is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-Hydroxy-N-phenylacrylamide derivatives have shown potential as anticancer agents. Research indicates that certain derivatives exhibit antiproliferative activity against various tumor cell lines. For instance, compounds derived from this compound have been reported to possess significant in vitro activity against cancer cells, suggesting their potential for development into therapeutic agents for cancer treatment .

Neuroprotective Effects
Studies have demonstrated that this compound can modulate the activity of neurotransmitter receptors, such as the GABA receptor. This modulation can lead to neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases . The ability of these compounds to interact with the central nervous system highlights their importance in developing treatments for conditions like Alzheimer's disease.

Polymer Science

Functional Polymers
this compound is utilized in synthesizing functional polymers with specific properties, such as high affinity for mycotoxins. These polymers are crucial in food safety applications, particularly for detecting and extracting mycotoxins like Ochratoxin A from agricultural products. The affinity of these polymers allows for effective monitoring of food safety and quality .

Crosslinking Agents
In polymer chemistry, this compound serves as a crosslinking agent in the formation of hydrogels and other polymeric materials. The incorporation of this compound into polymer networks enhances mechanical stability and alters the physical properties of the resulting materials, making them suitable for various applications including drug delivery systems and tissue engineering .

Environmental Applications

Mycotoxin Extraction
The compound is particularly noted for its application in mycotoxin extraction processes. Its high binding affinity for specific mycotoxins enables its use in environmental monitoring and food safety research, ensuring that products derived from crops are free from harmful contaminants . This application is critical in maintaining food safety standards and protecting public health.

Comprehensive Data Table

Application AreaSpecific UseKey Findings/Notes
Medicinal ChemistryAnticancer AgentExhibits antiproliferative activity against various tumor cell lines .
Neuroprotective EffectsModulates neurotransmitter receptors; potential treatment for neurodegenerative diseases .
Polymer ScienceFunctional PolymersUsed in food safety applications; binds to mycotoxins effectively .
Crosslinking AgentEnhances stability and modifies physical properties of polymers .
Environmental MonitoringMycotoxin ExtractionHigh affinity for Ochratoxin A; essential for ensuring food safety .

Case Studies

  • Anticancer Activity Study
    In a study published on anticancer compounds derived from this compound, researchers synthesized several derivatives and tested them against human cancer cell lines. The most potent derivative showed IC50 values indicating significant inhibition of cell proliferation, suggesting its potential as a lead compound for drug development.
  • Polymer Development for Food Safety
    A research project focused on developing a polymer based on this compound demonstrated its effectiveness in extracting Ochratoxin A from contaminated food samples. The study highlighted the polymer's specificity and efficiency, showcasing its practical application in food safety protocols.

Properties

CAS No.

33870-37-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-hydroxy-N-phenylprop-2-enamide

InChI

InChI=1S/C9H9NO2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,12H,1H2

InChI Key

IBKOQUUOKFBMRC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DBU (15 mg, 0.1 mmol) was added under argon to a solution of acrolein (56 mg, 1 mmol), nitrosobenzene (107 mg, 1 mmol) and catalyst (36.4 mg, 0.1 mmol) in dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 10 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Name
acrolein
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
36.4 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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